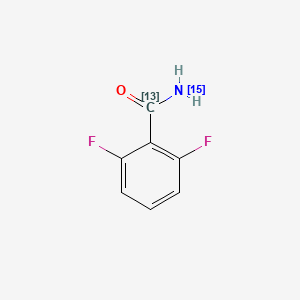
Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination compound with the chemical formula Tb(OCC(CH3)3CHCOC(CH3)3)3. It is a complex of terbium, a rare earth element, with 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. This compound is known for its luminescent properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) typically involves the reaction of terbium nitrate or terbium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like methanol or ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .
Types of Reactions:
Oxidation: Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can undergo oxidation reactions, although these are less common.
Reduction: Reduction reactions are also possible but not typically observed under standard conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various ligands in the presence of a coordinating solvent.
Major Products:
Oxidation: Oxidized terbium species.
Reduction: Reduced terbium species.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other terbium complexes and materials.
Biology: Employed in bioimaging due to its luminescent properties.
Medicine: Investigated for potential use in diagnostic imaging and as a contrast agent.
Industry: Utilized in the production of phosphors for lighting and display technologies
Mechanism of Action
The luminescent properties of Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) are due to the electronic transitions within the terbium ion. When excited by an external energy source, the compound emits light as the electrons return to their ground state. This process involves energy transfer from the ligands to the terbium ion, enhancing its luminescence .
Comparison with Similar Compounds
- Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Uniqueness: Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its strong luminescent properties, which are more pronounced compared to similar compounds. This makes it particularly valuable in applications requiring high luminescence, such as bioimaging and display technologies .
Properties
Molecular Formula |
C33H60O6Tb |
|---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;terbium |
InChI |
InChI=1S/3C11H20O2.Tb/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
InChI Key |
GQPSDALECZNZJB-LWTKGLMZSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Tb] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


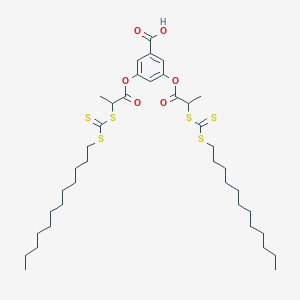
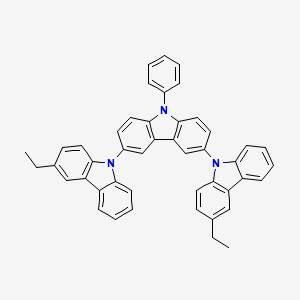
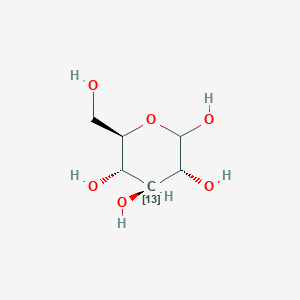
![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
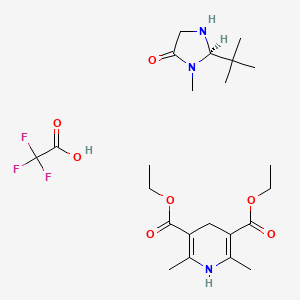




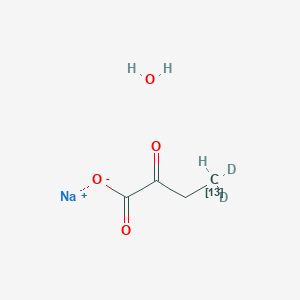

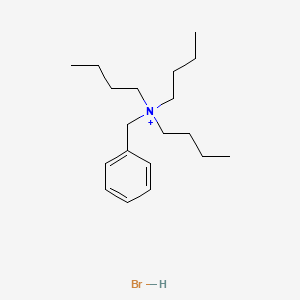
![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)
